Melezitose can be synthesized through several methods:
The molecular structure of melezitose dihydrate consists of three sugar units:
Melezitose dihydrate participates in various chemical reactions, primarily hydrolysis:
Melezitose dihydrate functions primarily as an osmotic regulator in sap-sucking insects:
Melezitose dihydrate exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Appearance | White crystalline powder |
Melting Point | 160°C |
Specific Rotation | +88° (20°C, c=4, H2O) |
Solubility | Soluble in water |
Purity | ≥99% |
These properties make melezitose suitable for various applications in scientific research and industry .
Melezitose dihydrate has diverse applications across multiple fields:
Melezitose (α-D-glucopyranosyl-(1→3)-β-D-fructofuranosyl-(2→1)-α-D-glucopyranoside) has been recognized in carbohydrate chemistry since the early 20th century, initially identified as a crystalline component in honeydew secretions. This trisaccharide gained prominence when characterized in mid-20th century carbohydrate research as part of foundational studies on oligosaccharide structures. Its dihydrate form represents the crystalline state stabilized by water molecules within its lattice structure, a property that has garnered renewed scientific interest. Historically documented under Chemical Abstracts Service registry number 597-12-6, melezitose was cataloged alongside other carbohydrates in seminal works like Advances in Carbohydrate Chemistry (1947) as researchers began systematically mapping the structural diversity of natural sugars [1] [6].
The rediscovery of melezitose in modern science stems from analytical challenges in differentiating isomeric carbohydrates in complex biological matrices. Contemporary research has revealed its significance beyond mere botanical curiosity, positioning it as a critical test molecule for developing advanced analytical techniques. Recent investigations into carbohydrate isomers have highlighted melezitose's structural relationship to important biological carbohydrates, driving its reappearance in cutting-edge separation science and mass spectrometry studies [3] [5]. This historical molecule now serves as a benchmark for evaluating new technologies capable of distinguishing subtle structural variations in carbohydrates that differ only in glycosidic linkages or anomeric configurations.
Melezitose dihydrate serves as an exemplary model system in carbohydrate chemistry due to its distinctive structural features. Composed of two glucose units and one fructose unit with mixed glycosidic linkages (α1→3 and β2→1), it presents a structural complexity that mirrors biologically important oligosaccharides while remaining experimentally tractable. This trisaccharide embodies key challenges in carbohydrate analysis: its isomeric landscape includes raffinose (galactose-glucose-fructose) and maltotriose (three glucose units), both sharing the molecular formula C₁₈H₃₂O₁₆ but differing in monosaccharide sequence and linkage configuration [3] [6].
The molecule's distinctive bonding pattern – featuring both pyranoside and furanoside rings connected through different anomeric linkages – makes it invaluable for studying glycosidic bond stability and enzymatic hydrolysis specificity. Its crystalline dihydrate form further provides insights into carbohydrate-water interactions and stabilization mechanisms relevant to pharmaceutical and food science applications. The presence of a reducing end (from the terminal glucose) alongside a non-reducing disaccharide moiety (resembling sucrose) creates a hybrid chemical reactivity profile that exemplifies the behavior of larger, more complex oligosaccharides [5] [6]. These characteristics collectively establish melezitose dihydrate as a reference compound for methodological development across glycoscience.
Table 1: Structural Characteristics of Melezitose and Related Trisaccharides
Trisaccharide | Monosaccharide Sequence | Glycosidic Linkages | Molecular Weight (Da) | Reducing Properties |
---|---|---|---|---|
Melezitose | Glucose-Fructose-Glucose | α1→3 / β2→1 | 504.44 (anhydrous) | Reducing |
Raffinose | Galactose-Glucose-Fructose | α1→6 / β2→1 | 504.44 | Non-reducing |
Maltotriose | Glucose-Glucose-Glucose | α1→4 / α1→4 | 504.44 | Reducing |
Isomelezitose | Glucose-Fructose-Glucose | α1→6 / β2→1 | 504.44 | Reducing |
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